6-Iodopyridin-2-amine

Catalog No.
S697554
CAS No.
88511-25-5
M.F
C5H5IN2
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodopyridin-2-amine

CAS Number

88511-25-5

Product Name

6-Iodopyridin-2-amine

IUPAC Name

6-iodopyridin-2-amine

Molecular Formula

C5H5IN2

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C5H5IN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)

InChI Key

YGGUZZJLGAUOLQ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)I)N

Canonical SMILES

C1=CC(=NC(=C1)I)N

Synthesis and Characterization:

  • Palladium-catalyzed amination of 2,6-dichloropyridine with potassium iodide [].
  • Copper-mediated amination of 2-aminopyridine with iodobenzene diacetate [].

These studies also involve characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized 6-iodopyridin-2-amine.

Potential Applications:

Research suggests that 6-iodopyridin-2-amine might hold potential in various scientific applications, although much remains unexplored. Here are some areas where it has been investigated:

  • Medicinal Chemistry: Due to the presence of the reactive iodine group and the amine functionality, 6-iodopyridin-2-amine can serve as a building block for the synthesis of novel drug candidates. Studies have explored its use in the development of potential anticonvulsant agents [].
  • Material Science: The unique properties of 6-iodopyridin-2-amine, including its aromaticity and the presence of the halogen atom, might be beneficial in the design of functional materials. Research has investigated its potential application in the development of organic light-emitting diodes (OLEDs) [].

6-Iodopyridin-2-amine is a chemical compound with the molecular formula C5_5H5_5IN2_2. It features a pyridine ring substituted at the 2-position with an amino group and at the 6-position with an iodine atom. This structure grants it unique chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound is classified under the category of halogenated amines, which are known for their diverse reactivity profiles and applications in synthesis and drug development .

  • Nucleophilic Substitution Reactions: The iodine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
  • Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, allowing for the construction of complex organic frameworks.
  • Oxidation and Reduction: It can be oxidized to form N-oxides or reduced to remove halogen atoms, altering its reactivity and properties .

Several synthetic routes have been developed for the preparation of 6-Iodopyridin-2-amine:

  • Halogenation of Pyridine Derivatives: This method involves introducing iodine into pyridine derivatives through electrophilic aromatic substitution.
  • Amination Reactions: The compound can be synthesized via amination reactions where an amino group is introduced at the 2-position of a halogenated pyridine.
  • Multi-step Synthesis: Advanced synthetic strategies may involve multiple steps, including protection-deprotection sequences, to achieve the desired substitution pattern .

6-Iodopyridin-2-amine has various applications across different fields:

  • Pharmaceuticals: It serves as a building block in drug discovery and development, particularly in synthesizing biologically active compounds.
  • Materials Science: The compound can be utilized in creating functional materials due to its unique electronic properties.
  • Chemical Research: It acts as a reagent in organic synthesis, facilitating the formation of complex molecules .

Interaction studies involving 6-Iodopyridin-2-amine focus on its reactivity with other chemical species. The compound's ability to form complexes with metal catalysts has been explored in various coupling reactions. Additionally, studies on its interaction with biological macromolecules could provide insights into its potential therapeutic uses. Understanding these interactions is crucial for optimizing its application in medicinal chemistry .

Similar Compounds: Comparison

Several compounds share structural similarities with 6-Iodopyridin-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
6-Fluoropyridin-2-amineFluorine substitution at position 6Enhanced stability and reactivity
4-Iodopyridin-2-amineIodine at position 4 instead of position 6Different electronic properties
5-Bromo-6-iodopyridin-2-amineBromine substitution at position 5Variability in reactivity compared to iodine
6-Chloropyridin-2-amineChlorine substitution at position 6Potentially different biological activity

Uniqueness

The uniqueness of 6-Iodopyridin-2-amine lies in its specific arrangement of functional groups on the pyridine ring. This arrangement influences its reactivity profile and potential interactions with biological systems compared to other halogenated pyridines. The combination of an amino group and an iodine atom at designated positions provides distinct pathways for chemical transformations and biological interactions .

The synthesis of 6-iodopyridin-2-amine emerged from broader efforts to functionalize pyridine derivatives for pharmaceutical and materials science applications. Early methods for preparing halogenated aminopyridines involved direct halogenation of pyridine precursors under harsh conditions, often yielding low selectivity and poor efficiency. A significant advancement came with the development of nucleophilic aromatic substitution (SNAr) strategies, which enabled precise iodine introduction at the 6-position of 2-aminopyridine frameworks. For instance, the displacement of chloropurine intermediates with iodide sources under controlled conditions marked a pivotal shift toward scalable synthesis. While the exact first report of 6-iodopyridin-2-amine remains unclear, its emergence parallels the rise of transition-metal-catalyzed cross-coupling reactions in the late 20th century, which necessitated stable halogenated building blocks.

Nomenclature and Identification Systems

6-Iodopyridin-2-amine is systematically named according to IUPAC guidelines, with the iodine substituent at position 6 and the amino group at position 2 of the pyridine ring (Table 1). Key identifiers include:

IdentifierValueSource
CAS Registry Number88511-25-5, 105752-11-2
SMILESC1=CC(=NC(=C1)I)N
InChI KeyYGGUZZJLGAUOLQ-UHFFFAOYSA-N
Molecular FormulaC₅H₅IN₂

Alternative names include 2-amino-6-iodopyridine and 6-iodo-2-pyridinamine, reflecting its structural features.

Position in Halopyridine Chemistry

As a member of the halopyridine family, 6-iodopyridin-2-amine exhibits distinct reactivity patterns due to the electron-withdrawing iodine atom and electron-donating amino group. The iodine atom serves as a superior leaving group compared to bromine or chlorine, facilitating SNAr reactions with amines, thiols, and organometallic reagents. For example, palladium-catalyzed cross-coupling reactions exploit the C–I bond’s polarization to generate biaryl structures. The amino group further enhances ring electron density, enabling regioselective functionalization at the 4-position. This dual functionality positions 6-iodopyridin-2-amine as a versatile intermediate in heterocyclic synthesis.

Significance in Heterocyclic Research

The compound’s utility spans multiple domains:

  • Pharmaceutical Intermediates: It serves as a precursor to antiviral agents, where iodine displacement introduces nucleoside-like moieties.
  • Coordination Chemistry: The amino group chelates metals, enabling the synthesis of luminescent complexes for optoelectronic applications.
  • Materials Science: Its halogenated structure supports the development of liquid crystals and conductive polymers.

Recent studies highlight its role in synthesizing kinase inhibitors and protease-targeted therapeutics, underscoring its relevance in drug discovery.

Physical State and Appearance Characteristics

6-Iodopyridin-2-amine presents as a solid crystalline material under standard atmospheric conditions [1] [2]. The compound exhibits a white to pale yellow appearance, typically manifesting as a crystalline powder or small crystals [1] [3]. The physical state remains stable at room temperature, with the compound maintaining its solid form under normal handling conditions [1] [2].

The crystalline nature of 6-Iodopyridin-2-amine is attributed to its molecular structure, which facilitates intermolecular interactions through hydrogen bonding and halogen bonding mechanisms [4] [5]. The compound's appearance may vary slightly depending on purity levels and storage conditions, with higher purity samples generally displaying a whiter coloration [1] [6].

PropertyValueReference
Physical StateSolid [1] [2]
AppearanceWhite to pale yellow crystalline solid [1] [3]
Crystal FormCrystalline powder or small crystals [1] [3]
Molecular FormulaC₅H₅IN₂ [7] [1] [8] [9]
Molecular Weight220.01 g/mol [7] [1] [8] [9]

Melting Point and Thermal Stability

The melting point of 6-Iodopyridin-2-amine has been experimentally determined to be 103-104°C, as measured by differential scanning calorimetry [7]. This relatively low melting point is consistent with the compound's molecular structure and intermolecular bonding patterns.

Thermal stability analysis reveals that the compound remains stable at room temperature but begins to show signs of decomposition at elevated temperatures. Thermal decomposition initiates at approximately 200°C, with significant degradation occurring in the range of 200-250°C [10] [11]. The compound exhibits a thermal stability range of 25-150°C, making it suitable for most laboratory applications and synthetic procedures [7] [1] [2] [10].

The thermal behavior of 6-Iodopyridin-2-amine is influenced by its halogen bonding interactions and the presence of the iodine atom, which can participate in various thermal decomposition pathways [10] [11]. Under controlled conditions, the compound can be heated to moderate temperatures without significant degradation, though prolonged exposure to temperatures above 100°C should be avoided [10] [11].

Thermal PropertyValueMethod/SourceReference
Melting Point103-104°CDifferential Scanning Calorimetry [7]
Decomposition Temperature200-250°CThermogravimetric Analysis [10] [11]
Thermal Stability Range25-150°CStability studies [7] [1] [2] [10]

Solubility Parameters in Various Media

The solubility profile of 6-Iodopyridin-2-amine demonstrates significant variation across different solvent systems. The compound exhibits low solubility in water (< 1 mg/mL), which is typical for halogenated pyridine derivatives [3] [12]. This limited aqueous solubility is attributed to the hydrophobic nature of the iodine substituent and the overall molecular structure.

In contrast, the compound shows good solubility in organic solvents, particularly in polar aprotic solvents. Dimethylformamide (DMF) provides the highest solubility (> 50 mg/mL), making it the preferred solvent for synthetic applications [3] [12]. Ethanol and methanol also demonstrate good solubility (10-50 mg/mL), while dichloromethane offers moderate solubility (20-50 mg/mL) [3] [12].

The solubility pattern reflects the compound's ability to form hydrogen bonds through its amino group and participate in dipolar interactions through the pyridine nitrogen [3] [12]. The presence of the iodine atom contributes to the compound's lipophilicity, enhancing its dissolution in organic media while limiting its aqueous solubility.

SolventSolubilityApproximate Solubility (mg/mL)Reference
WaterLow< 1 [3] [12]
Dimethylformamide (DMF)Highly Soluble> 50 [3] [12]
EthanolSoluble10-50 [3] [12]
MethanolSoluble10-50 [3] [12]
DichloromethaneSoluble20-50 [3] [12]
AcetoneModerately Soluble5-20Estimated
Diethyl EtherSlightly Soluble1-5Estimated
HexaneInsoluble< 0.1Estimated

Stability Under Different Environmental Conditions

6-Iodopyridin-2-amine demonstrates sensitivity to various environmental factors, requiring careful storage and handling conditions. The compound is moisture sensitive and requires storage under low humidity conditions (< 10% relative humidity) [7] [1] [2]. Light sensitivity is a significant concern, necessitating protection from both UV and visible light exposure through the use of amber glass containers or dark storage conditions [7] [1] [2] [13].

Temperature stability is maintained at room temperature, but the compound should be stored at 2-8°C for long-term stability [7] [1] [2]. Under atmospheric oxygen, the compound shows moderate oxidative stability but benefits from storage under inert atmosphere conditions, preferably nitrogen or argon [10] [13] [14].

The compound exhibits stability in neutral pH environments (pH 6-8) but shows sensitivity to extreme pH conditions [15] [14]. Hydrolytic stability is limited in aqueous solutions, with the compound showing degradation over time when exposed to moisture [3] [12].

Environmental ParameterStability AssessmentRecommended ConditionsReference
TemperatureStable at room temperature; decomposition begins above 200°C2-8°C for long-term storage [7] [1] [2] [10]
HumidityMoisture sensitive; requires low humidity storage<10% RH [7] [1] [2]
Light ExposureLight sensitive; requires protection from lightStore in dark containers [7] [1] [2] [13]
Atmospheric OxygenStable under inert atmosphere; may oxidize in airInert atmosphere preferred [10] [13] [14]
pH EnvironmentStable in neutral conditions; sensitive to extreme pHpH 6-8 [15] [14]
PhotostabilityRequires protection from UV and visible lightUse amber glass containers [7] [1] [2] [13]

Hydrogen Bonding Capacity

The hydrogen bonding capacity of 6-Iodopyridin-2-amine is characterized by multiple interaction sites that contribute to its supramolecular chemistry and crystal packing behavior. The amino group serves as both a hydrogen bond donor and acceptor, with the NH₂ functionality capable of forming moderate strength hydrogen bonds (5-15 kJ/mol) when acting as a donor [4] [5] [16] [17].

When the amino group functions as a hydrogen bond acceptor, it typically forms weaker interactions (2-8 kJ/mol) due to the reduced electron density on the nitrogen atom [4] [5] [17]. The pyridine nitrogen acts as a strong hydrogen bond acceptor, forming interactions with typical bond energies of 15-25 kJ/mol [4] [5] [18].

Intermolecular NH⋯N interactions are particularly significant in the solid state, with typical bond distances of 3.0-3.4 Å and bond angles of 140-170° [4] [5] [17]. These interactions contribute to the compound's crystal packing and influence its physical properties. The compound also participates in NH⋯X interactions with halogen atoms, forming moderate strength bonds (10-20 kJ/mol) [4] [5].

Interaction TypeTypical Bond Distance (Å)Bond Angle (°)Interaction StrengthReference
Hydrogen Bond - Amino Group as Donor2.8-3.2150-180Moderate (5-15 kJ/mol) [4] [5] [16] [17]
Hydrogen Bond - Amino Group as Acceptor3.0-3.5120-160Weak (2-8 kJ/mol) [4] [5] [17]
Hydrogen Bond - Pyridine Nitrogen as Acceptor2.7-3.1160-180Strong (15-25 kJ/mol) [4] [5] [18]
Intermolecular NH⋯N Interactions3.0-3.4140-170Moderate (8-18 kJ/mol) [4] [5] [17]
Intermolecular NH⋯X Interactions3.2-3.5150-180Moderate (10-20 kJ/mol) [4] [5]

Halogen Bonding Interactions

The iodine atom in 6-Iodopyridin-2-amine acts as a halogen bond donor, exhibiting characteristic sigma-hole interactions that are fundamental to its supramolecular behavior [4] [5] [19]. The compound demonstrates Type I halogen bonding with typical bond distances of 3.5-3.9 Å and nearly linear bond angles of 170-180° [4] [5] [19]. These interactions exhibit moderate strength (8-20 kJ/mol) and are crucial for crystal packing arrangements.

Type II halogen bonding occurs with shorter bond distances (3.3-3.7 Å) and slightly bent geometries (150-170°), resulting in stronger interactions (15-30 kJ/mol) [4] [5] [19]. These interactions are particularly important in the formation of supramolecular assemblies and influence the compound's solid-state properties.

Iodine-iodine interactions represent a unique aspect of the compound's halogen bonding behavior, with typical distances of 3.7-4.0 Å and bond angles of 120-140° [4] [5]. Although weaker (5-15 kJ/mol), these interactions contribute to the overall stability of crystal structures and influence the compound's packing motifs.

Sigma-hole interactions are variable in strength (5-25 kJ/mol) and depend on the electronic environment and acceptor properties [19] [20] [21]. The iodine atom's sigma-hole can be tuned by substituent effects, making it a versatile interaction site for supramolecular design and crystal engineering applications.

Interaction TypeTypical Bond Distance (Å)Bond Angle (°)Interaction StrengthReference
Halogen Bond - Iodine as Donor (Type I)3.5-3.9170-180Moderate (8-20 kJ/mol) [4] [5] [19]
Halogen Bond - Iodine as Donor (Type II)3.3-3.7150-170Strong (15-30 kJ/mol) [4] [5] [19]
Halogen Bond - Iodine-Iodine Interactions3.7-4.0120-140Weak (5-15 kJ/mol) [4] [5]
Sigma-Hole Interactions3.5-4.0160-180Variable (5-25 kJ/mol) [19] [20] [21]

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Wikipedia

6-Iodopyridin-2-amine

Dates

Last modified: 08-15-2023

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